molecular formula C22H25BrO2 B12983883 (2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane

(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B12983883
M. Wt: 401.3 g/mol
InChI Key: INQNKWGUPRZTMK-NJYVYQBISA-N
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Description

This compound is a chiral spirocyclic ketal featuring a 1,4-dioxaspiro[4.5]decane core with substituents at the 2, 3, and 7 positions. Key structural attributes include:

  • Stereochemistry: The (2R,3R,7S) configuration defines its spatial arrangement, influencing its reactivity and interactions in asymmetric synthesis .
  • 7-Bromomethyl and 7-methyl groups: The bromomethyl moiety introduces a reactive handle for further functionalization, while the methyl group contributes to steric hindrance .

Synthetic routes often involve ketalization of cyclohexanone derivatives with chiral diols, followed by bromination or substitution reactions. For example, describes the use of (2R,3R)-2,3-butanediol in stereoselective ketal formation, a method adaptable to this compound’s synthesis .

Properties

Molecular Formula

C22H25BrO2

Molecular Weight

401.3 g/mol

IUPAC Name

(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C22H25BrO2/c1-21(16-23)13-8-14-22(15-21)24-19(17-9-4-2-5-10-17)20(25-22)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20-,21+/m1/s1

InChI Key

INQNKWGUPRZTMK-NJYVYQBISA-N

Isomeric SMILES

C[C@@]1(CCCC2(C1)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)CBr

Canonical SMILES

CC1(CCCC2(C1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the bromomethyl group via bromination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter functional groups, such as converting the bromomethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide or potassium cyanide for substitution reactions, oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or other substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Bromomethyl vs. Other Halogens : The 7-bromomethyl group in the target compound offers superior leaving-group ability compared to 8-bromo derivatives (e.g., ), enabling nucleophilic substitutions (e.g., SN2) or cross-coupling reactions .
  • Diphenyl Groups : Analogous to and , the 2,3-diphenyl substituents enhance enantioselectivity in asymmetric catalysis but reduce solubility in polar solvents .

Stereochemical Considerations

  • The (7S) configuration differentiates the target compound from its (7R) diastereomers (e.g., ), leading to divergent biological activity or catalytic performance .
  • highlights that enantiomeric spiroketals exhibit distinct NMR spectral profiles, critical for structural validation .

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